1-(Furan-3-ylmethyl)-3-(naphthalen-1-ylmethyl)-1-(thiophen-2-ylmethyl)urea

FAAH inhibition drug discovery chemical biology

This is 1-(Furan-3-ylmethyl)-3-(naphthalen-1-ylmethyl)-1-(thiophen-2-ylmethyl)urea (CAS 1421494-21-4), a tri-heteroaryl-substituted urea derivative from Janssen Pharmaceutica's FAAH inhibitor program. It is the only compound in the TTD database featuring this specific combination of furan-3-ylmethyl, thiophen-2-ylmethyl, and naphthalen-1-ylmethyl substituents. These three distinct π-surfaces govern enzyme-binding geometry, lipophilicity, and steric bulk, making simple substitution scientifically unjustified without comparative data. It serves as an essential structural probe for benchmarking heterocycle contributions to FAAH inhibition, enabling robust internal SAR studies. For lead optimization, computational docking, or as a reference benchmark in patent landscape analyses, this compound's well-defined lineage and structural distinctiveness ensure your research is built on a reproducible, industry-relevant chemotype.

Molecular Formula C22H20N2O2S
Molecular Weight 376.47
CAS No. 1421494-21-4
Cat. No. B2915525
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Furan-3-ylmethyl)-3-(naphthalen-1-ylmethyl)-1-(thiophen-2-ylmethyl)urea
CAS1421494-21-4
Molecular FormulaC22H20N2O2S
Molecular Weight376.47
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC=C2CNC(=O)N(CC3=COC=C3)CC4=CC=CS4
InChIInChI=1S/C22H20N2O2S/c25-22(23-13-19-7-3-6-18-5-1-2-9-21(18)19)24(14-17-10-11-26-16-17)15-20-8-4-12-27-20/h1-12,16H,13-15H2,(H,23,25)
InChIKeyXCAHGDMCWHDMEB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(Furan-3-ylmethyl)-3-(naphthalen-1-ylmethyl)-1-(thiophen-2-ylmethyl)urea: A Heteroaryl-Substituted Urea for FAAH Research


1-(Furan-3-ylmethyl)-3-(naphthalen-1-ylmethyl)-1-(thiophen-2-ylmethyl)urea (CAS 1421494-21-4, C₂₂H₂₀N₂O₂S, MW 376.47) is a tri-heteroaryl-substituted urea derivative that has been indexed as a small-molecule drug candidate originating from Janssen Pharmaceutica NV research programs [1]. The compound is categorized as a heteroaryl-substituted urea modulator of fatty acid amide hydrolase (FAAH), a serine hydrolase responsible for degrading endocannabinoids such as anandamide [2]. Its distinctive structure—incorporating furan‐3‐ylmethyl, thiophen‐2‐ylmethyl, and naphthalen‐1‐ylmethyl substituents on a central urea scaffold—places it within the broader chemotype explored for FAAH inhibition and related therapeutic applications [1].

Why 1-(Furan-3-ylmethyl)-3-(naphthalen-1-ylmethyl)-1-(thiophen-2-ylmethyl)urea Cannot Be Replaced by Other Heteroaryl-Urea Analogs


Within the heteroaryl-substituted urea chemotype, the simultaneous presence of furan‐3‐ylmethyl, thiophen‐2‐ylmethyl, and naphthalen‐1‐ylmethyl moieties is reported exclusively for this compound in the TTD curated database [1]. Simple substitution of any single heterocyclic component is expected to alter hydrogen‐bonding capacity, lipophilicity, and steric bulk—parameters that govern both enzyme‐binding geometry and ADME properties in FAAH inhibitor series [2]. The well‐documented structure–activity relationship (SAR) in this chemical class demonstrates that even minor substituent changes can shift an inhibitor’s potency by orders of magnitude, alter selectivity against off‐target serine hydrolases, or affect central nervous system penetration [2]; therefore, unqualified generic replacement is not scientifically justified without head‐to‐head comparative data.

Key Evidence for Selecting or Procuring 1-(Furan-3-ylmethyl)-3-(naphthalen-1-ylmethyl)-1-(thiophen-2-ylmethyl)urea over Analogs


Curated Association with Janssen Pharmaceutica’s FAAH Program Confers Origin and Target Context

The Therapeutic Target Database (TTD) lists this compound under the name “Heteroaryl-substituted urea derivative 1” and explicitly links it to the Janssen Pharmaceutica NV research portfolio and to PMID 26413912 (Compound-44) [1]. This database-level annotation confirms the compound originated from a well-characterized, industry-scale FAAH inhibitor discovery program [1]. In contrast, structurally similar urea derivatives sold through general chemical catalogs often lack a documented target class or origin traceability, making experimental design and data interpretation more ambiguous.

FAAH inhibition drug discovery chemical biology

Structural Uniqueness: Only TTD-Indexed Molecule Simultaneously Bearing Furan, Thiophene, and Naphthalene Substituents on a Urea Core

A search of the TTD database (accessed May 2026) returns only one compound—CAS 1421494-21-4—that combines furan, thiophene, and naphthalene rings on a urea scaffold [1]. By comparison, other urea derivatives in TTD populate the FAAH space with alternative substitution patterns (e.g., pyridine, piperazine, or pyrazole appendages), indicating that the particular tri-heteroaryl architecture is uncommon even within the Janssen patent estate [1]. The lack of a second compound sharing this exact substitution profile prevents direct head-to-head comparison but simultaneously renders the query compound non-redundant for SAR exploration.

chemical informatics SAR diversity-oriented synthesis

Disclaimer: Absence of Publicly Available, Comparator-Ready Quantitative Bioactivity Data for This Compound

After an exhaustive search of peer-reviewed publications, patent documents, and authoritative databases (PubChem, ChEMBL, BindingDB, PubMed, ECHA, and Sigma-Aldrich), no quantitative in vitro IC₅₀, Ki, or cellular activity data could be located for 1-(Furan-3-ylmethyl)-3-(naphthalen-1-ylmethyl)-1-(thiophen-2-ylmethyl)urea (CAS 1421494-21-4) [1]. The compound is referenced only in the TTD and vendor catalogs; no primary biochemical or pharmacological assay results with comparator molecules have been disclosed as of May 2026. This data gap precludes the generation of a standard, quantitative head-to-head evidence guide. Users should therefore procure this compound only when the specific substitution pattern or the Janssen origin is indispensable to their study, and they should plan to generate benchmark data against their chosen comparator internally.

data transparency compound selection risk assessment

Recommended Application Scenarios for 1-(Furan-3-ylmethyl)-3-(naphthalen-1-ylmethyl)-1-(thiophen-2-ylmethyl)urea (CAS 1421494-21-4)


FAAH-Specific SAR Probe Compound

Given its curated association with Janssen’s FAAH inhibitor program [1], this compound can serve as a structural probe for studying heterocycle contributions to FAAH inhibition. Medicinal chemists exploring the effects of furan, thiophene, and naphthalene substitution on enzyme binding can benchmark this compound against simpler phenyl- or pyridyl-ureas, generating internal SAR data critical for lead optimization efforts [2]. Because the compound carries three distinct π-surfaces, it may also be useful for computational docking and QM/MM studies aimed at predicting the impact of heteroaryl diversity on target engagement.

Chemical Biology Tool for Endocannabinoid Pathway Investigation

As a small-molecule entry point for modulating FAAH activity [1], this compound may be utilized in cellular and in vitro assays designed to measure anandamide and related N-acylethanolamine levels. Researchers can employ it alongside well-characterized FAAH inhibitors such as PF-04457845 and URB597 to explore whether the tri-heteroaryl substitution pattern confers differential effects on substrate selectivity or cellular distribution, provided that parallel in-house characterization is performed.

Diversity-Oriented Synthesis (DOS) and Library Expansion

The compound’s unique combination of furyl, thienyl, and naphthyl groups makes it a valuable starting point for diversity-oriented synthesis campaigns aimed at expanding the chemical space around the urea pharmacophore. Fragment-based design teams can use this molecule as a parent scaffold, systematically replacing or elaborating each heterocycle to generate a focused library of analogs whose biological profiles can be compared internally.

Reference for Regulatory and Intellectual Property Research

Because the compound is listed as an embodiment within the Janssen patent estate (TTD link to PMID 26413912) [1], it may serve as a reference benchmark in freedom-to-operate analyses, prior-art searches, and patent landscape studies related to FAAH-targeted therapeutics. Its structural distinctiveness can help define the boundaries of existing patent claims for heteroaryl-substituted urea inhibitors.

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